molecular formula C14H16N2O3 B13922279 Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate

Cat. No.: B13922279
M. Wt: 260.29 g/mol
InChI Key: DFIXRLWRPDMPNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate typically involves the reaction of 2-methyl-8-aminoquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-methyl-8-nitroquinolin-6-yloxy)acetate
  • Ethyl (2-methyl-8-hydroxyquinolin-6-yloxy)acetate
  • Ethyl (2-methyl-8-chloroquinolin-6-yloxy)acetate

Uniqueness

Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate is unique due to the presence of the amino group at the 8-position of the quinoline ring. This functional group imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents .

Properties

IUPAC Name

ethyl 2-(8-amino-2-methylquinolin-6-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-13(17)8-19-11-6-10-5-4-9(2)16-14(10)12(15)7-11/h4-7H,3,8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIXRLWRPDMPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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